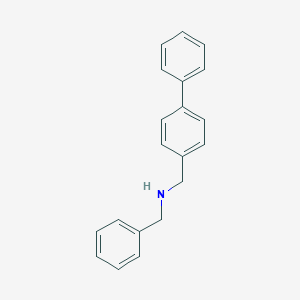

N-Benzyl-1-biphenyl-4-ylmethanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-phenyl-N-[(4-phenylphenyl)methyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N/c1-3-7-17(8-4-1)15-21-16-18-11-13-20(14-12-18)19-9-5-2-6-10-19/h1-14,21H,15-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSTFPRQYGUIJDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNCC2=CC=C(C=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50361158 | |

| Record name | N-Benzyl-1-([1,1'-biphenyl]-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50361158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

294885-81-7 | |

| Record name | N-Benzyl-1-([1,1'-biphenyl]-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50361158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N Benzyl 1 Biphenyl 4 Ylmethanamine and Its Analogues

Strategies for the Construction of the Biphenyl-Methanamine Core

The formation of the central biphenyl-methanamine scaffold is a critical step that can be achieved through several synthetic routes. The choice of method often depends on the availability of precursors and the desired substitution patterns on the biphenyl (B1667301) rings.

When (biphenyl-4-yl)methanamine is used as the starting material, the synthesis is significantly streamlined. This primary amine already contains the completed biphenyl-methanamine core. The subsequent and final step is the direct introduction of the benzyl (B1604629) group to the nitrogen atom, which is discussed in detail in section 2.2. The synthesis of the precursor itself can be accomplished by the reduction of 4-cyanobiphenyl (B145940) or from biphenyl-4-carboxaldehyde via its oxime or reductive amination with ammonia.

An alternative strategy involves the use of a reactive biphenyl alkyl halide, such as 4-(chloromethyl)biphenyl (B161239) or 4-(bromomethyl)biphenyl. These compounds can undergo a nucleophilic substitution reaction with benzylamine (B48309). In this SN2 reaction, the nucleophilic amine attacks the electrophilic benzylic carbon of the biphenyl methyl halide, displacing the halide and forming the desired C-N bond. This method is direct but can be complicated by overalkylation, where the secondary amine product reacts further with the alkyl halide. wikipedia.orgmasterorganicchemistry.com A method for preparing 4,4'-bis(chloromethyl)-1,1'-biphenyl (B167468) involves a Blanc chloromethylation reaction using biphenyl and paraformaldehyde in the presence of a catalyst like ZnCl₂. google.com

The biphenyl scaffold itself is a privileged structure in medicinal chemistry and can be synthesized through various modern and classical cross-coupling reactions. gre.ac.uknih.gov

Suzuki-Miyaura Coupling: This is one of the most efficient and widely used methods for creating the C-C bond between the two phenyl rings. nih.govrsc.org It typically involves the palladium-catalyzed reaction between an aryl boronic acid (or its ester) and an aryl halide. gre.ac.ukrsc.orgresearchgate.netresearchgate.net For instance, 4-bromobenzaldehyde (B125591) can be coupled with phenylboronic acid to produce biphenyl-4-carboxaldehyde, a key intermediate that can then be converted to the methanamine. orgsyn.org

Wurtz-Fittig Reaction: A classical method, the Wurtz-Fittig reaction couples an aryl halide with an alkyl halide using sodium metal. wikipedia.orgvedantu.com The related Fittig reaction can couple two aryl halides to form a symmetrical biphenyl. iitk.ac.inbrainly.in These methods have limitations, including harsh conditions and potential side reactions. nih.govvedantu.com

Friedel-Crafts Reaction: This reaction can be used to either alkylate or acylate a benzene (B151609) ring. wikipedia.org For example, biphenyl can be acylated with benzoyl chloride in the presence of a Lewis acid like aluminum chloride to form (biphenyl-4-yl)(phenyl)methanone. nih.gov While versatile for creating substituted biphenyls, it is a less direct route to the specific biphenyl-methanamine core. youtube.comresearchgate.net

Table 1: Comparison of Synthetic Strategies for the Biphenyl-Methanamine Core

| Strategy | Precursors | Key Transformation | Advantages | Disadvantages |

| From (Biphenyl-4-yl)methanamine | (Biphenyl-4-yl)methanamine | N-Benzylation | Direct; simplifies overall synthesis. | Relies on the availability of the specific precursor. |

| Alkylation with Biphenyl Alkyl Halide | 4-(Halomethyl)biphenyl, Benzylamine | Nucleophilic Substitution (SN2) | Direct C-N bond formation. | Risk of overalkylation; halide precursor may be reactive. wikipedia.org |

| Suzuki-Miyaura Coupling | Aryl halide, Arylboronic acid | Pd-catalyzed C-C cross-coupling | High efficiency; good functional group tolerance; mild conditions. gre.ac.ukrsc.org | Requires multi-step synthesis of precursors. |

| Wurtz-Fittig Reaction | Aryl halide, Alkyl halide, Sodium | Reductive C-C coupling | Historical significance; uses simple reagents. | Harsh reaction conditions; often low yields; side reactions. wikipedia.orgvedantu.com |

| Friedel-Crafts Reaction | Biphenyl, Acyl/Alkyl halide, Lewis acid | Electrophilic Aromatic Substitution | Good for introducing functional groups to the biphenyl core. wikipedia.org | Less direct for target structure; potential for rearrangements. |

Introduction of the N-Benzyl Moiety

Once the biphenyl-methanamine core or a suitable precursor is obtained, the final step is the attachment of the benzyl group to the nitrogen atom. This is commonly achieved through reductive amination or direct alkylation.

Reductive amination is a powerful and highly utilized method for C-N bond formation that minimizes the overalkylation problems associated with direct alkylation. ias.ac.in This process can be approached in two ways:

Reaction of (biphenyl-4-yl)methanamine with benzaldehyde .

Reaction of biphenyl-4-carboxaldehyde with benzylamine . sigmaaldrich.comnih.govnih.govsigmaaldrich.com

In both cases, the amine and aldehyde first condense to form an intermediate imine (or Schiff base), which is then reduced in the same pot to the desired secondary amine. A variety of reducing agents can be employed, with the choice often depending on the other functional groups present in the molecule. scispace.com

Sodium Borohydride (B1222165) (NaBH₄): A common, inexpensive, and safe reducing agent. It can also reduce the starting aldehyde, so it is often added after allowing sufficient time for the imine to form. ias.ac.incommonorganicchemistry.comresearchgate.nettandfonline.com Catalysts like silica (B1680970) gel or solid acids can enhance the reaction rate. ias.ac.inscispace.com

Sodium Triacetoxyborohydride (NaBH(OAc)₃): A milder and more selective reducing agent that is particularly effective for reductive aminations. It does not readily reduce aldehydes or ketones, allowing for a one-pot procedure where all reactants are mixed from the start. ias.ac.in

Sodium Cyanoborohydride (NaBH₃CN): Another selective reagent that reduces imines much faster than carbonyls, making it suitable for one-pot reactions. ias.ac.incommonorganicchemistry.com

Direct N-alkylation involves the reaction of an amine, such as (biphenyl-4-yl)methanamine, with a benzyl halide (e.g., benzyl bromide or benzyl chloride). chemicalbook.com This is a nucleophilic aliphatic substitution reaction. wikipedia.org The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. However, a significant drawback of this method is the potential for overalkylation. wikipedia.orgmasterorganicchemistry.com The secondary amine product is often more nucleophilic than the primary amine starting material, leading to a subsequent reaction with the benzyl halide to form a tertiary amine and potentially a quaternary ammonium (B1175870) salt. masterorganicchemistry.com Controlling the stoichiometry and reaction conditions is crucial to maximize the yield of the desired secondary amine. nih.gov In some cases, catalysts such as those based on nickel or iridium can be used for the N-alkylation of amines with alcohols, which are considered greener alkylating agents than halides. nih.govresearchgate.netnih.govresearchgate.net

Table 2: Comparison of Methods for N-Benzyl Moiety Introduction

| Method | Reactants | Key Intermediate | Common Reagents/Conditions | Advantages | Disadvantages |

| Reductive Amination | Amine (e.g., (Biphenyl-4-yl)methanamine) + Aldehyde (e.g., Benzaldehyde) | Imine (Schiff Base) | NaBH(OAc)₃; NaBH₃CN; NaBH₄ + catalyst. ias.ac.incommonorganicchemistry.com | High selectivity for mono-alkylation; versatile; mild conditions. ias.ac.inscispace.com | May require specific (and sometimes toxic) borohydride reagents. |

| Direct Alkylation | Amine (e.g., (Biphenyl-4-yl)methanamine) + Benzyl Halide | None | Benzyl bromide/chloride, base (e.g., K₂CO₃, Et₃N). chemicalbook.com | Simple, direct SN2 reaction. | Prone to overalkylation (tertiary amine, quaternary salt formation). wikipedia.orgmasterorganicchemistry.com |

Tandem Reactions for N-Methylated Tertiary Amine Formation

A notable advancement in the synthesis of N-methylated tertiary amines, including analogues of N-Benzyl-1-biphenyl-4-ylmethanamine, involves a tandem reaction that couples a carbonyl compound, an amine, and methanol (B129727). rsc.org This one-pot synthesis is efficiently catalyzed by an iridium complex, specifically [Ir(Cp*)I2]2, in the presence of a cesium carbonate base. rsc.org The process utilizes methanol as both a solvent and a methylating agent.

The reaction mechanism is believed to proceed through several key steps. Initially, the carbonyl compound and the primary amine undergo condensation to form an imine intermediate. Subsequently, the iridium catalyst facilitates the transfer of a hydride from methanol to the imine, generating a secondary amine. Finally, the same catalyst promotes the N-methylation of the secondary amine, again using methanol as the carbon source, to yield the final N-methylated tertiary amine. rsc.org A kinetic isotope effect study using deuterated methanol (CD3OD) showed a kC-H/kC-D value of 2.77, suggesting that the C-H bond cleavage in methanol is a rate-determining step in this tandem transformation. rsc.org

This methodology has been successfully applied to the synthesis of various N-benzyl-N-methyl tertiary amines. For instance, the reaction of benzylamine with 4-methoxybenzaldehyde (B44291) in methanol at 100°C for 16 hours, using 0.2 mol% of the iridium catalyst and 20 mol% of cesium carbonate, yields N-benzyl-1-(4-methoxyphenyl)-N-methylmethanamine. rsc.org The reaction conditions and yields for representative analogues are summarized in the table below.

| Amine | Carbonyl Compound | Catalyst (mol%) | Base (mol%) | Solvent | Temperature (°C) | Time (h) | Product |

|---|---|---|---|---|---|---|---|

| Benzylamine | 4-Methoxybenzaldehyde | [Ir(Cp)I2]2 (0.2) | Cs2CO3 (20) | Methanol | 100 | 16 | N-benzyl-1-(4-methoxyphenyl)-N-methylmethanamine |

| Benzylamine | Benzaldehyde | [Ir(Cp)I2]2 (0.2) | Cs2CO3 (20) | Methanol | 100 | 16 | N-Benzyl-N-methyl-1-phenylmethanamine |

Stereoselective Synthesis of this compound Analogues

The stereoselective synthesis of analogues of this compound is crucial for investigating their biological activities, as stereoisomers can exhibit significantly different pharmacological profiles. One effective method for achieving stereocontrol is through the addition of Grignard reagents to chiral N-sulfinyl imines.

For example, a rapid synthesis of chiral 4-amino-4-benzylpiperidines has been developed using the addition of benzylmagnesium chloride to N-(1-Boc-piperidin-4-ylidene)-tert-butanesulfinyl imine. This reaction proceeds with high diastereoselectivity, affording the desired product which can be further elaborated. The tert-butanesulfinyl group acts as a chiral auxiliary, directing the nucleophilic attack of the Grignard reagent to one face of the imine.

Another approach involves the asymmetric synthesis of β2-amino acids, which can be precursors to chiral analogues. This method utilizes a modified Evans oxazolidinone auxiliary, (R)-4-isopropyl-5,5-diphenyloxazolidin-2-one (DIOZ), for the α-aminomethylation of acylated substrates. researchgate.net The amidomethylation of the titanium enolate of the acyl-DIOZ derivative with benzyl N-[(benzyloxy)methyl]carbamate proceeds with high diastereoselectivity (95% ds). researchgate.net

Derivatization Strategies for this compound

Carbamate (B1207046) Derivative Synthesis

Carbamate derivatives of this compound and its analogues can be synthesized through several established methods. A common approach involves the reaction of the corresponding secondary amine with a chloroformate or by reacting an alcohol with an isocyanate.

For instance, the synthesis of carbamate-modified (-)-N(1)-phenethylnorphysostigmine derivatives was achieved to explore their potential as selective butyrylcholinesterase inhibitors. nih.gov In a related methodology, benzyl N-[(benzyloxy)methyl]carbamate has been utilized as an aminomethylation electrophile in the asymmetric synthesis of β2-amino acids. researchgate.net This reagent offers an advantage by preventing the formation of transcarbamation by-products that can occur with other electrophiles. researchgate.net

The general synthesis of a carbamate derivative from this compound would involve its reaction with an appropriate chloroformate, such as ethyl chloroformate, in the presence of a base to neutralize the HCl byproduct.

Sulfonamide Derivative Synthesis

The synthesis of sulfonamide derivatives of this compound can be readily achieved by reacting the parent amine with a sulfonyl chloride in the presence of a base. This reaction is a standard procedure for the formation of sulfonamides.

A two-step synthetic process is often employed for the preparation of N-benzyl-4-methylbenzenesulfonamides. nsf.govbohrium.com This involves the initial reaction of a primary amine with 4-methylbenzenesulfonyl chloride to form the corresponding sulfonamide. nsf.govbohrium.com Subsequent benzylation of this sulfonamide affords the desired N-benzyl substituted product. nsf.govbohrium.com Alternatively, a one-pot synthesis has been developed for substituted N-benzyl-4-methylbenzenesulfonamides starting from 4-methylbenzenesulfonyl chloride. nsf.govbohrium.com

In a specific example, N-allyl-4-methylbenzenesulfonamide was reacted with benzyl bromide in tetrahydrofuran (B95107) with sodium hydroxide (B78521) to produce N-allyl-N-benzyl-4-methylbenzenesulfonamide. nsf.gov This highlights the feasibility of alkylating the sulfonamide nitrogen. A patent has also described the synthesis of various N-benzyl-N-arylsulfonamide derivatives through reductive amination and sulfonamidation of substituted nitrobenzenes. google.com

| Starting Material 1 | Starting Material 2 | Reagents | Product | Reference |

|---|---|---|---|---|

| N-Allyl-4-methylbenzenesulfonamide | Benzyl bromide | NaOH, Tetrahydrofuran | N-allyl-N-benzyl-4-methylbenzenesulfonamide | nsf.gov |

| Substituted nitrobenzene | 5- or 6-membered nitrogen-containing aliphatic heterocycle | Reduction, Reductive amination, Sulfonamidation | N-benzyl-N-arylsulfonamide derivative | google.com |

Other Functional Group Modifications

Beyond carbamates and sulfonamides, other functional group modifications of this compound analogues have been explored. For example, thiomorpholine (B91149) analogues of the antimycobacterial agent U-100480 have been synthesized where a biphenylmethyl group replaces the acetamidomethyloxazolidinone moiety. nih.gov The synthesis of these N-[4-(1,1'-biphenyl)methyl]-4-(4-thiomorpholinylmethyl)benzenamines demonstrates the versatility of the biphenylmethyl scaffold in the design of new therapeutic agents. nih.gov

Additionally, the synthesis of N-substituted imidazole (B134444) derivatives bearing a biphenylmethyl moiety has been reported. nih.gov These syntheses often involve the direct alkylation of an imidazole ring with a biphenylmethyl alkylating agent, followed by further functional group transformations. nih.gov

Structure Activity Relationship Sar Studies of N Benzyl 1 Biphenyl 4 Ylmethanamine Derivatives

Impact of Biphenyl (B1667301) Ring Substitutions on Biological Activity

The biphenyl moiety is a crucial pharmacophore for the biological activity of many compounds, and its substitution patterns significantly modulate efficacy. In derivatives analogous to N-Benzyl-1-biphenyl-4-ylmethanamine, the biphenyl system is often essential for activity, particularly in the context of antibacterial agents against Gram-negative bacteria. mdpi.com The removal of one of the phenyl rings can lead to a complete loss of antibacterial capability. mdpi.com

Modifications to the terminal phenyl ring, such as the introduction of halogen atoms or bulky groups, can have varied effects. For instance, in a series of biphenylglyoxamide-based compounds, incorporating a halogen at the para-position or replacing the terminal phenyl with a larger naphthalene (B1677914) ring did not substantially alter the activity against Gram-positive S. aureus. mdpi.com However, for Gram-negative bacteria like P. aeruginosa and E. coli, the unsubstituted biphenyl analogue showed activity where the parent compound without the second phenyl ring was inactive. mdpi.com

In other classes of molecules, such as biphenyl-diarylpyrimidines developed as non-nucleoside reverse transcriptase inhibitors (NNRTIs), substitutions on the biphenyl ring play a vital role in enhancing potency and drug-like properties. The biphenyl "wing" is thought to project into a hydrophobic channel of the target enzyme, increasing π-π and hydrophobic interactions. nih.gov Fluorine substitutions, in particular, have been shown to be highly beneficial. Double fluorination at the 3,5-positions of the phenyl ring can lead to a significant improvement in antiviral inhibitory activity compared to single fluorine substitutions. nih.gov For example, a compound with a cyano group and 3,5-difluoro substitution showed approximately double the activity of its non-fluorinated counterpart. nih.gov

Table 1: Effect of Biphenyl Ring Substitution on Antibacterial Activity

| Compound Analogue | Substitution | Target Bacteria | Activity (MIC) |

|---|---|---|---|

| Biphenylglyoxamide (15a) | Unsubstituted Biphenyl | P. aeruginosa | 125 µM |

| Biphenylglyoxamide (15a) | Unsubstituted Biphenyl | E. coli | 32 µM |

| Phenylglyoxamide (4a) | Single Phenyl Ring | P. aeruginosa / E. coli | Inactive (>250 µM) |

This table illustrates the essential nature of the biphenyl moiety for antibacterial activity against Gram-negative strains, as described in studies on biphenylglyoxamides. mdpi.com

Influence of N-Benzyl Moiety Modifications on Target Interaction and Activity

The N-benzyl group is a key structural element that significantly influences the biological activity of this compound derivatives through various interactions and substituent effects.

Positional Effects of Substituents on the Benzyl (B1604629) Ring

The nature and position of substituents on the benzyl ring can fine-tune the binding affinity and selectivity of the molecule. In a study of phosphonamidate inhibitors of metalloaminopeptidases, where the N-benzyl group occupies the P1' side chain, different substitutions led to varied inhibitory constants (Ki). mdpi.com

Halogen-substituted benzyl groups (e.g., bromo-substitution) were found to be the most effective inhibitors for porcine alanyl aminopeptidase (B13392206) (APN), with Ki values between 5.8 and 34 µM. mdpi.com Conversely, introducing a carboxyl (4-COOH) or nitro (4-NO2) group at the para-position resulted in a decrease in activity. mdpi.com This suggests that electron-withdrawing groups in that position may be detrimental to binding in this specific context.

In another example involving nitrone derivatives, substitutions on the N-benzyl ring influenced antioxidant activity. mdpi.com Compounds with one or two fluorine atoms on the phenyl ring showed higher radical scavenging activity compared to the unsubstituted analogue. mdpi.com Specifically, a derivative with two fluorine atoms (2,4-difluorophenyl) was the most potent inhibitor of the soybean lipoxygenase (LOX) enzyme, with an IC50 of 10 µM. mdpi.com This highlights that even for antioxidant activity, the position and electronic nature of substituents on the benzyl ring are critical.

Table 2: Influence of N-Benzyl Substituents on Metalloaminopeptidase Inhibition (Ki in µM)

| Compound | Benzyl Substituent | Porcine APN | Bovine LAP | Human LAP |

|---|---|---|---|---|

| 6a | 4-Bromobenzyl | 5.8 | 660 | 330 |

| 6b | 2-Bromobenzyl | 9.0 | 1200 | 1100 |

| 6c | 4-Carboxybenzyl | 34 | 43 | 43 |

| 6d | 4-Nitrobenzyl | 29 | >2000 | 130 |

| 6g | Unsubstituted Benzyl | 21 | 1400 | 1200 |

This table summarizes data on how substitutions on the N-benzyl moiety affect the inhibitory potency against different aminopeptidases, showing that halogen substitutions can enhance potency and selectivity for APN. mdpi.com

Role of the N-Benzyl Group in Specific Biological Contexts

In the synthesis of complex cage-like structures such as the precursor to the energetic material CL-20, the benzyl group plays a crucial role in stabilizing reaction intermediates. nih.gov Theoretical studies have shown that π-π stacking interactions between the two benzene (B151609) rings of the benzyl groups can lower the energy of intermediates, facilitating subsequent reactions. nih.gov Furthermore, the steric hindrance provided by the benzyl group can guide the stereochemistry of the reaction, favoring the formation of the desired product. nih.gov

In the context of drug design, the N-benzyl group is often incorporated to establish important binding interactions. For (S)-N-benzyl-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives, which act as multi-target inhibitors for Alzheimer's disease, the benzyl group is a major contributor to π-π stacking interactions within the active sites of enzymes like cholinesterases and monoamine oxidases. nih.gov In some inhibitor designs, the N-benzyl moiety is considered a key pharmacophoric element, with its removal or significant alteration leading to a substantial loss of activity. mdpi.com For instance, in a series of metalloaminopeptidase inhibitors, an N-unsubstituted benzyl group was found to be less effective than its substituted counterparts, indicating that the substituent itself, not just the benzyl scaffold, is critical for potent inhibition. mdpi.com

Contributions of the Methanamine Linker Region to Structure-Activity Relationships

Applying these principles to this compound, the secondary amine of the methanamine linker is a crucial hydrogen bond donor and acceptor. Its protonation state at physiological pH will influence the molecule's charge and its ability to form ionic interactions with target residues, such as aspartate or glutamate (B1630785) in an enzyme's active site. The length and flexibility of the -CH2-NH-CH2- chain are also optimized to ensure the correct spatial orientation of the terminal aromatic groups. Shortening, lengthening, or increasing the rigidity of this linker would likely have a profound impact on biological activity by altering the distance and angular relationship between the biphenyl and benzyl pharmacophores.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) studies are powerful tools for deciphering the specific physicochemical properties that govern the biological activity of a series of compounds. For derivatives structurally related to this compound, such as 3-(4-benzylpiperidin-1-yl)-N-phenylpropylamine congeners acting as CCR5 antagonists, QSAR analyses have provided detailed insights. nih.gov

A Hansch analysis, a classical QSAR method, revealed the importance of lipophilicity (π) and electron-donating substituents for the binding affinity of these compounds. nih.gov However, for more structurally diverse datasets, 3D-QSAR methods like Molecular Shape Analysis (MSA), Receptor Surface Analysis (RSA), and Molecular Field Analysis (MFA) offer deeper understanding. nih.gov An MSA-derived model showed that substituents with a high relative negative charge (RNCG) value enhance binding affinity. nih.gov Conversely, a large relative negative charge surface area (RNCS) was found to be detrimental to activity. nih.gov

Other QSAR models, developed for different classes of inhibitors, have identified various critical molecular descriptors. nih.gov These can include:

Electronic Descriptors: The energy of the Highest Occupied Molecular Orbital (HOMO) can have a positive effect on activity. nih.gov

Topological and Steric Descriptors: The number of hydrogen bond donors and measures of total connectivity can negatively influence activity. nih.gov

Physicochemical Descriptors: Parameters related to hydrophobicity and charge at different regions of the molecule are often highlighted in RSA and MFA models. nih.gov

These studies collectively demonstrate that a combination of electronic, steric, and hydrophobic properties, quantifiable through QSAR, dictates the potency of these molecules.

Bioisosteric Replacements and Their Effects on Activity Profiles

Bioisosteric replacement is a key strategy in medicinal chemistry to improve potency, selectivity, pharmacokinetics, or to reduce toxicity. cambridgemedchemconsulting.com This involves exchanging an atom or a group of atoms with an alternative that has broadly similar physicochemical or topological properties. cambridgemedchemconsulting.com

For the this compound scaffold, both the phenyl rings and other functional groups can be considered for bioisosteric replacement.

Phenyl Ring Replacements: The phenyl group is often replaced with other aromatic or non-aromatic cyclic systems to modulate properties. Common bioisosteres for a phenyl ring include pyridyl, thiophene (B33073), or even saturated scaffolds like bicyclo[1.1.1]pentane and 2-oxabicyclo[2.2.2]octane. enamine.netblumberginstitute.org For example, replacing a phenyl ring with a 2-oxabicyclo[2.2.2]octane core in the drug Imatinib led to improved water solubility and metabolic stability. enamine.net

Functional Group Replacements: In a series of (5-benzylthiazol-2-yl)benzamides, the bioisosteric replacement of a 1H-1,2,3-triazole ring with a 1H-tetrazole ring resulted in a significant enhancement of anti-leukemic activity. nih.gov The resulting lead compound showed high selectivity towards leukemic cells and induced DNA damage consistent with apoptosis. nih.gov

Alpha-Amino Acid Bioisosteres: In another example, the α-amino acid functionality, which can be seen as analogous to the amine portion of the methanamine linker, was replaced with a novel 3,4-diamino-3-cyclobutene-1,2-dione group. This led to a series of potent and achiral NMDA receptor antagonists. nih.gov

These examples underscore that rational bioisosteric replacements within the this compound framework could yield new analogues with improved activity profiles by altering molecular shape, electronics, and metabolic stability. cambridgemedchemconsulting.comnih.gov

Pharmacological and Biological Profiling of N Benzyl 1 Biphenyl 4 Ylmethanamine and Analogues in Vitro

Enzyme Inhibition Studies

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition

Analogues of N-Benzyl-1-biphenyl-4-ylmethanamine, particularly those containing a biphenyl (B1667301) scaffold, have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the hydrolysis of the neurotransmitter acetylcholine. Dual inhibition of both AChE and BChE is considered a promising therapeutic strategy for conditions like Alzheimer's disease.

A series of symmetrical molecules incorporating biphenyl and bibenzyl scaffolds were designed and evaluated for their inhibitory potential against both cholinesterases. Research has shown that certain biphenyl derivatives are potent inhibitors of both enzymes. For instance, one study identified a compound, 4,4′-bi-(β-dimethylamino-propinoyl)-biphenyl, as a novel dual inhibitor with IC50 values of 0.75 µM for AChE and 0.19 µM for BuChE. nih.gov Further structure-activity relationship (SAR) studies on biphenyl derivatives revealed that the length of the linker between the biphenyl core and the amino group significantly influences inhibitory activity. nih.gov

In one study, a compound designated as 19 , a biphenyl derivative, demonstrated potent AChE inhibitory activity with an IC50 value in the sub-micromolar range (0.096 µM) and moderate BChE inhibition (IC50 = 1.25 µM). nih.gov Another compound, 15 , showed the most potent inhibition against BChE (IC50 = 0.74 µM) while also being a good AChE inhibitor (IC50 = 1.18 µM). nih.gov These findings underscore the potential of the biphenyl scaffold, a core feature of this compound, in designing potent cholinesterase inhibitors.

Table 1: Inhibitory Activity of Biphenyl Analogues against AChE and BChE IC50 values represent the half-maximal inhibitory concentration.

| Compound | AChE IC50 (µM) | BChE IC50 (µM) | Source |

|---|---|---|---|

| Compound 15 | 1.18 | 0.74 | nih.gov |

| Compound 19 | 0.096 | 1.25 | nih.gov |

| 4,4′-bi-(β-dimethylamino-propinoyl)-biphenyl | 0.75 | 0.19 | nih.gov |

Topoisomerase I Inhibition

Topoisomerases are essential enzymes that manage the topology of DNA during processes like replication and transcription. wikipedia.org They are classified into two main types: topoisomerase I (TopI), which cleaves a single DNA strand, and topoisomerase II (TopII), which cleaves both strands. wikipedia.orgnih.gov Inhibitors of these enzymes can stabilize the enzyme-DNA complex, leading to DNA strand breaks and ultimately cell death, making them valuable targets for anticancer therapies. nih.govmdpi.com

While direct inhibitory data for this compound against Topoisomerase I is not extensively documented, research on structurally related compounds provides insight into the potential of this chemical scaffold. For example, biflavonoids, which contain biphenyl-like linkages, have been shown to inhibit human topoisomerase I. Makaluvamine analogues featuring benzyl (B1604629) and phenethyl side chains have demonstrated inhibition of topoisomerase II. researchgate.net

Furthermore, a series of novel biphenyl-based inhibitors were designed and evaluated against bacterial type II topoisomerases, specifically E. coli DNA gyrase and topoisomerase IV. nih.gov In this study, a biphenyl compound (6 ) showed a 5-fold increase in binding affinity against gyrase (IC50: 12 µM) compared to the unsubstituted parent compound. nih.gov Another biphenyl inhibitor (7 ) demonstrated significant E. coli topoisomerase IV inhibition. nih.gov Although these are type II topoisomerases, the data highlights the activity of the biphenyl scaffold in this class of enzymes.

Table 2: Inhibitory Activity of Biphenyl Analogues against Bacterial Type II Topoisomerases IC50 values represent the half-maximal inhibitory concentration.

| Compound | Target Enzyme | IC50 (µM) | Source |

|---|---|---|---|

| Compound 2 (unsubstituted biphenyl) | E. coli DNA Gyrase | 60 | nih.gov |

| Compound 6 | E. coli DNA Gyrase | 12 | nih.gov |

Vascular Adhesion Protein-1 (VAP-1) Inhibition

Vascular Adhesion Protein-1 (VAP-1), also known as semicarbazide-sensitive amine oxidase (SSAO), is a dual-function transmembrane protein. mdpi.comnih.gov It acts as an adhesion molecule involved in leukocyte trafficking during inflammation and as an enzyme that catalyzes the oxidative deamination of primary amines, such as benzylamine (B48309). mdpi.comnih.govnih.gov This enzymatic activity produces hydrogen peroxide and aldehydes, which can contribute to oxidative stress and inflammation, making VAP-1 an attractive therapeutic target for inflammatory diseases. nih.govpatsnap.com

Inhibition of VAP-1's enzymatic function can be achieved by various small molecules. nih.govscbt.com While specific inhibitory data for this compound is limited, the fact that benzylamine is a known substrate for VAP-1 suggests that N-benzyl substituted compounds could interact with the enzyme's active site. nih.gov

Research into novel VAP-1 inhibitors has identified several classes of compounds. For instance, a series of pyridazinone derivatives were found to be potent and specific inhibitors of human VAP-1, with IC50 values ranging from 20 nM to 290 nM. nih.gov These inhibitors were shown to bind reversibly to a unique site within the active site channel. nih.gov Another study on VAP-1 inhibitory activities of phenylguanidine bioisosteres found that 1H-benzimidazol-2-amine exhibited strong inhibitory activity. nih.gov The development of specific VAP-1 inhibitors like U-V296 has been shown to reduce tumor growth in preclinical models by modulating the tumor microenvironment. nih.govnih.gov These findings suggest that amine-containing structures, including those with benzyl and biphenyl moieties, warrant investigation as potential VAP-1 inhibitors.

Deubiquitinase (e.g., USP1/UAF1) Inhibition

Deubiquitinases (DUBs) are enzymes that remove ubiquitin from proteins, playing a crucial role in regulating cellular processes, including the DNA damage response. researchgate.netnih.gov The ubiquitin-specific protease 1 (USP1), in complex with its cofactor UAF1, is a key regulator of DNA repair pathways and has emerged as a promising target for anticancer therapies. nih.govresearchgate.netinsilico.com

Medicinal chemistry efforts have led to the discovery of potent inhibitors of the USP1/UAF1 complex. Notably, a series of N-benzyl-2-phenylpyrimidin-4-amine derivatives have been identified as possessing nanomolar inhibitory potency against USP1/UAF1. nih.govresearchgate.netacs.org The lead compound from this series, ML323, exhibits selective, nanomolar inhibition of USP1/UAF1. nih.govresearchgate.net Structural studies have revealed that ML323 binds to a cryptic site, disrupting the hydrophobic core of USP1 and causing conformational changes in the active site, which leads to an allosteric inhibition mechanism. nih.gov

The structure-activity relationship (SAR) of these N-benzyl analogues has been explored extensively. The N-benzyl group plays a crucial role in the inhibitory activity. Modifications to the biphenyl portion of related molecules also significantly impact potency. These findings highlight the importance of the N-benzyl structural motif for potent USP1/UAF1 inhibition.

Table 3: Inhibitory Activity of N-Benzyl-2-phenylpyrimidin-4-amine Analogues against USP1/UAF1 IC50 values represent the half-maximal inhibitory concentration.

| Compound | R (Substitution on N-benzyl ring) | USP1/UAF1 IC50 (µM) | Source |

|---|---|---|---|

| ML323 (70) | 4-CH3 | 0.076 | nih.gov |

| 71 | 4-F | 0.021 | nih.gov |

| 72 | 4-Cl | 0.020 | nih.gov |

| 73 | 4-Br | 0.022 | nih.gov |

| 74 | 4-CF3 | 0.024 | nih.gov |

| 75 | 4-OCH3 | 0.070 | nih.gov |

| 76 | 3-F | 0.046 | nih.gov |

| 77 | 3-Cl | 0.038 | nih.gov |

| 78 | 3-Br | 0.043 | nih.gov |

| 79 | 3-CF3 | 0.045 | nih.gov |

| 80 | 2-F | 0.230 | nih.gov |

| 81 | 2-Cl | 0.170 | nih.gov |

Protein Kinase Inhibition (e.g., Tyrosine Kinases, PfCDPK4)

Protein kinases are a large family of enzymes that regulate a majority of cellular pathways and are prominent targets in drug discovery, particularly in oncology. acs.orgrsc.org Tyrosine kinases, a subgroup of protein kinases, are often dysregulated in cancer. The biphenyl and N-benzyl motifs present in this compound are found in numerous kinase inhibitors.

A study focusing on N4-(3-bromophenyl)-7-(substituted-benzyl)pyrrolo[2,3-d]pyrimidines identified several potent multi-targeted receptor tyrosine kinase inhibitors. nih.gov These compounds, featuring an N-benzyl group, were evaluated against Platelet-Derived Growth Factor Receptor β (PDGFRβ), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Epidermal Growth Factor Receptor (EGFR). nih.gov The substitution pattern on the N-benzyl ring was found to be critical for the inhibitory activity and selectivity. For example, compound 11a with a 2'-chloro benzyl substitution was a potent dual inhibitor of PDGFRβ and VEGFR-2. nih.gov Compound 13 with a 2',5'-diOMe benzyl substitution also showed potent inhibition of VEGFR-2 and PDGFRβ. nih.gov

Table 4: Inhibitory Activity of N-Benzyl Substituted Pyrrolo[2,3-d]pyrimidine Analogues against Tyrosine Kinases IC50 values represent the half-maximal inhibitory concentration.

| Compound | R (Substitution on N-benzyl ring) | PDGFRβ IC50 (µM) | VEGFR-2 IC50 (µM) | EGFR IC50 (µM) | Source |

|---|---|---|---|---|---|

| 9a | H | 0.091 | 0.100 | 12.5 | nih.gov |

| 10a | 2'-Me | 0.040 | 0.120 | 7.9 | nih.gov |

| 11a | 2'-Cl | 0.009 | 0.030 | >20 | nih.gov |

| 12a | 4'-Cl | 0.110 | 0.080 | 8.2 | nih.gov |

| 13a | 2',5'-diOMe | 0.020 | 0.050 | 3.6 | nih.gov |

| 14a | 2',4'-diCl | 0.010 | 0.280 | >20 | nih.gov |

Other Enzymatic Targets

The structural features of this compound and its analogues suggest potential interactions with other enzyme families beyond those previously discussed.

One such area is metalloaminopeptidases. A study on phosphorus-containing extended transition state analogue inhibitors of metalloaminopeptidases utilized N-benzyl residues as P1' substituents. mdpi.com The synthesized compounds were found to be moderate to good competitive inhibitors of various aminopeptidases, with inhibition constants (Ki) depending on the enzyme source. For porcine alanyl aminopeptidase (B13392206), Ki values ranged from 5.8 to 34 µM. mdpi.com Halogen-substituted N-benzyl fragments resulted in the most effective inhibition in this particular study, indicating that the N-benzyl group is a key pharmacophoric element for this enzyme class. mdpi.com This highlights the versatility of the N-benzyl motif in targeting diverse enzyme active sites.

Receptor Binding Assays

Receptor binding assays are fundamental in pharmacology for determining the affinity of a ligand for a specific receptor. These assays quantify the strength of the interaction between the compound and its molecular target.

N-benzyl substitution on phenethylamines and tryptamines has been shown to significantly influence their affinity and functional activity at serotonin (B10506) 5-HT2A and 5-HT2C receptors. nih.govnih.govnih.gov Generally, the introduction of an N-benzyl group can lead to a substantial increase in affinity, in some cases up to 300-fold, compared to their simpler N-alkyl counterparts. nih.govpsu.edu This modification also tends to enhance selectivity for the 5-HT2A receptor over the 5-HT2C and 5-HT1A receptors. nih.govpsu.edu

Functional assays, such as those measuring phosphoinositide (PI) hydrolysis or intracellular calcium mobilization, have confirmed that many N-benzyl phenethylamines act as potent and highly efficacious agonists at the 5-HT2A receptor. nih.govnih.gov However, there isn't always a direct correlation between binding affinity and functional activity. nih.gov Some N-benzylated tryptamines, for instance, exhibit high affinity but act as partial agonists. nih.gov

Virtual docking studies suggest that the N-benzyl moiety of these compounds likely interacts with specific amino acid residues within the 5-HT2A receptor binding pocket, such as Phe339(6.51). nih.govpsu.edu This interaction is thought to be a key contributor to the observed high affinity and potency. nih.govpsu.edu The phenethylamine (B48288) or tryptamine (B22526) core of the molecule is believed to interact with other residues, like Phe340(6.52). nih.govpsu.edu

| Compound Class | Receptor Subtype | Effect of N-Benzylation | Functional Activity | Key Interacting Residue (Predicted) |

| Phenethylamines | 5-HT2A | Up to 300-fold affinity increase. nih.gov | Potent, high-efficacy agonists. nih.gov | Phe339(6.51). nih.govpsu.edu |

| Phenethylamines | 5-HT2C | Enhanced selectivity for 5-HT2A over 5-HT2C. nih.gov | Not always correlated with affinity. nih.gov | |

| Tryptamines | 5-HT2A | Enhanced affinity. nih.govnih.gov | Often partial agonists. nih.gov | |

| Tryptamines | 5-HT2C | Enhanced selectivity for 5-HT2A over 5-HT2C. nih.gov |

Sphingosine-1-phosphate (S1P) receptors, particularly S1P1, are crucial in various physiological processes, including immune cell trafficking and nervous system function. nih.govnih.govnih.gov Ligands targeting these receptors have therapeutic potential. While specific binding data for this compound at S1P1 receptors is not extensively detailed in the provided context, the general principles of S1P receptor pharmacology are well-established.

The development of selective S1P1 receptor modulators is an active area of research. nih.govnih.gov Both agonists and antagonists for S1P1 have been identified, and their selectivity over other S1P receptor subtypes (S1P2-5) is a critical factor in their pharmacological profile. nih.govnih.gov For example, some biaryl benzylamine derivatives have been identified as potent and selective S1P1 antagonists. nih.gov The functional consequence of S1P1 receptor modulation can include the inhibition of lymphocyte egress from lymph nodes, a mechanism relevant to autoimmune diseases. nih.gov

| Receptor | Ligand Type | Key Functional Role | Therapeutic Relevance |

| S1P1 | Agonists/Antagonists | Immune cell trafficking, nervous system function. nih.govnih.gov | Autoimmune diseases. nih.gov |

Lysophosphatidic acid (LPA) receptors are another class of G protein-coupled receptors involved in diverse cellular processes. nih.govnih.gov The LPA1 receptor, in particular, has been implicated in nervous system development and function. nih.gov LPA binds to its receptors with high affinity, typically in the nanomolar range. nih.gov

The stability and signaling of the LPA1 receptor are subject to regulation, for instance, through ubiquitination. nih.gov While direct binding studies of this compound to LPA1 are not specified, the methodology for assessing such interactions exists. Label-free techniques, such as free solution-based compensated interferometric readers, have been used to determine the binding parameters of ligands to LPA1, demonstrating specific, low nanomolar dissociation constants (Kd). nih.gov

| Receptor | Endogenous Ligand | Signaling Role | Method for Binding Analysis |

| LPA1 | Lysophosphatidic Acid (LPA). nih.govnih.gov | Nervous system development, cellular responses. nih.govnih.gov | Compensated Interferometric Reader. nih.gov |

The sigma-1 receptor (S1R) is a unique intracellular chaperone protein, while the sigma-2 receptor (S2R) is another distinct binding site. nih.govnih.gov Both are targets for various synthetic ligands and have been implicated in a range of physiological and pathological processes. nih.govnih.govmagtechjournal.com

Many ligands exhibit affinity for both sigma receptor subtypes, and achieving selectivity is a key goal in drug design. nih.govnih.gov For instance, a series of N-(1-benzylpiperidin-4-yl)arylacetamides generally showed higher affinity for S1R over S2R. nih.gov Structural modifications, such as substitutions on the aromatic rings, can significantly impact both affinity and selectivity. nih.gov Some compounds have been identified with high S1R affinity and notable S1R/S2R selectivity. nih.gov The functional activity of ligands at sigma receptors can be complex, with compounds acting as agonists or antagonists, which can lead to different downstream effects. nih.govnih.gov

| Receptor | Ligand Class Example | General Selectivity Trend | Impact of Structural Modification |

| Sigma-1 (S1R) | N-(1-benzylpiperidin-4-yl)arylacetamides. nih.gov | Higher affinity for S1R vs S2R. nih.gov | Substitutions on aromatic rings affect affinity and selectivity. nih.gov |

| Sigma-2 (S2R) | N-(1-benzylpiperidin-4-yl)arylacetamides. nih.gov | Lower affinity compared to S1R. nih.gov | Halogen substitution can increase S2R affinity. nih.gov |

The interaction of a ligand with its receptor is a multifaceted process governed by various physicochemical properties. Virtual screening and molecular docking are powerful computational tools used to predict and analyze these interactions. nih.govpsu.edunih.gov These methods can help identify key amino acid residues within the receptor's binding pocket that are crucial for ligand binding.

Biomolecular Interaction Studies (Non-Enzymatic/Receptor)

DNA Binding Interactions

The interaction of small molecules with DNA can be a critical determinant of their pharmacological or toxicological effects. For compounds structurally related to this compound, DNA binding has been observed and characterized through various methods.

Research on close structural analogues, such as 4-chloromethylbiphenyl, shows that these molecules can induce DNA damage. nih.gov Specifically, they form alkaline-stable DNA adducts, which are recognized and processed by cellular excision-repair mechanisms. nih.gov This suggests that the biphenylmethyl moiety is a key structural feature for this type of DNA interaction.

The mode of binding is a critical aspect of these interactions. General studies on compounds containing similar structural motifs, like benzyl groups or planar aromatic systems, reveal several potential binding mechanisms. rsc.orgrsc.org These include:

Intercalation: Where the planar aromatic rings, such as the biphenyl system, insert between the base pairs of the DNA double helix. The benzyl moiety itself has been shown in some molecular scaffolds to act as an "intercalation switch," facilitating this type of binding. nih.gov

Groove Binding: Where the molecule fits into the minor or major grooves of the DNA helix. This is often driven by hydrophobic and van der Waals interactions. nih.gov

Electrostatic Interactions: Cationic portions of a molecule can interact with the negatively charged phosphate (B84403) backbone of DNA. researchgate.net

The characterization of these binding events typically employs a range of biophysical techniques. Spectroscopic methods, such as UV-Visible absorption and fluorescence spectroscopy, are used to detect changes in the spectral properties of the compound or DNA upon complex formation. rsc.orgresearchgate.net For instance, the binding constant (Kb), which quantifies the affinity of the compound for DNA, can be determined through titration experiments. rsc.org In one study on benzimidazole (B57391) derivatives, binding constants were found to range from moderate to strong, with Kb values between 6.40 × 10³ M⁻¹ and 3.27 × 10⁵ M⁻¹. rsc.org

Table 1: Common Methods for Studying DNA Binding Interactions

Protein Binding (e.g., BSA)

The binding of compounds to plasma proteins, such as albumin, is a critical pharmacokinetic parameter that affects their distribution, metabolism, and excretion. Bovine Serum Albumin (BSA) is frequently used as a model protein for these in vitro studies due to its structural similarity to human serum albumin (HSA). researchgate.net

While specific binding data for this compound is not prominently available in the reviewed literature, the methodology for such an investigation is well-established. The primary technique used is fluorescence quenching spectroscopy. nih.govscielo.br BSA contains tryptophan residues that are intrinsically fluorescent. scielo.br When a compound binds to BSA, it can quench this fluorescence, and the extent of quenching provides information about the binding interaction. nih.gov

The analysis of fluorescence quenching data allows for the calculation of key parameters:

Binding Constant (Kb): Indicates the strength of the interaction. Higher Kb values signify a stronger binding affinity. nih.gov

Number of Binding Sites (n): Represents the stoichiometry of the binding, often found to be approximately 1 for many small molecules, indicating a single primary binding site on the protein. nih.gov

Thermodynamic Parameters: By conducting the experiment at different temperatures, the enthalpy change (ΔH) and entropy change (ΔS) can be determined. These values help to elucidate the nature of the binding forces (e.g., hydrophobic interactions, hydrogen bonds, or van der Waals forces). nih.govnih.gov

For example, a positive entropy and enthalpy change typically suggests that hydrophobic interactions are the main driving force for the binding process. nih.govnih.gov The spontaneity of the binding is confirmed by a negative Gibbs free energy change (ΔG). nih.gov

Table 2: Illustrative Example of BSA Binding Parameters for a Small Molecule This table is a representative example based on typical findings for small molecule-BSA interactions and does not represent actual data for this compound.

In Vitro Pharmacokinetics and Metabolism Studies

Understanding the metabolic fate and clearance of a compound is essential for drug development. In vitro models provide the first insights into these processes.

Clearance Mechanisms and Mitigation Strategies

High total clearance can limit the efficacy of a drug by reducing its exposure and duration of action. For compounds containing a biphenyl ring system with a benzylamine substitution, multiple routes of elimination can contribute to high clearance. rsc.org

A key structural feature associated with high clearance in this chemical class involves specific interactions within the metabolic enzyme's active site. rsc.org Mitigation of this high clearance often involves systematic medicinal chemistry efforts. Four common strategies have been identified to disrupt these interactions and reduce the rate of metabolism: rsc.org

Modification of the Benzylamine Moiety: Altering the amine substitution can disrupt key binding interactions.

Introduction of Steric Hindrance: Adding bulky groups near the sites of metabolism can block enzyme access.

Electronic Modulation: Changing the electronic properties of the rings can make the molecule less susceptible to oxidative metabolism.

Conformational Constraint: Locking the molecule into a less favorable conformation for metabolism can reduce the clearance rate.

By disrupting at least one of the key interactions responsible for rapid metabolism, a significant reduction in clearance can be achieved. rsc.org

In Vitro/In Vivo Extrapolation Models

Quantitative in vitro to in vivo extrapolation (QIVIVE) is a modeling approach that uses in vitro data to predict the in vivo pharmacokinetics of a compound. nih.govbldpharm.com This process is critical for translating in vitro potency into a potential human equivalent dose and for predicting drug safety and efficacy. nih.govnih.gov

The core of QIVIVE is often a physiologically based kinetic (PBK) model. nih.govnih.gov These models integrate physicochemical properties of the compound with physiological parameters to simulate its absorption, distribution, metabolism, and excretion. For metabolic clearance, in vitro data from human liver microsomes or hepatocytes are commonly used. rsc.org

A widely used approach is the "well-stirred" liver model, which scales in vitro intrinsic clearance (CLint) data from hepatocytes to predict in vivo hepatic clearance. rsc.org Successful IVIVE provides confidence that the pharmacokinetic profile observed in preclinical species can be predictive of the human situation. rsc.org However, it is important that the in vitro experimental conditions, particularly regarding protein binding, are carefully considered to ensure the accuracy of the extrapolation. nih.gov

Metabolic Stability and Metabolite Identification

The metabolic stability of a compound determines its half-life in the body. For benzylamine and biphenyl-containing structures, metabolism is often extensive. Studies on analogues like N-benzyl-N-methylaniline and various fentanyl derivatives provide insight into the likely metabolic pathways for this compound. nih.gov

The primary metabolic reactions observed for this class of compounds are:

N-dealkylation/N-debenzylation: The cleavage of the benzyl group from the nitrogen atom is a common and major metabolic pathway, often leading to the corresponding secondary amine. nih.govnih.gov

Hydroxylation: The addition of a hydroxyl group to the aromatic rings (either the biphenyl system or the benzyl group) is another major route. nih.govnih.gov This can occur at various positions, with para-hydroxylation being frequently observed. nih.gov

The identification of these metabolites is typically performed using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS). nih.gov Advanced techniques like 2D NMR may also be used for unambiguous structure elucidation of novel metabolites. nih.gov

Table 3: Predicted Metabolic Pathways and Metabolites for this compound

Table of Mentioned Compounds

Computational Chemistry and Molecular Modeling of N Benzyl 1 Biphenyl 4 Ylmethanamine

Molecular Docking Studies

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used to predict the binding mode and affinity of a small molecule ligand to the active site of a protein.

Molecular docking studies have been pivotal in predicting the binding of N-benzyl-1-biphenyl-4-ylmethanamine derivatives to various enzymes. In the context of metalloaminopeptidase inhibitors, derivatives incorporating the N-benzyl moiety have been evaluated for their inhibitory potential. researchgate.netmdpi.com For instance, a series of phosphinic pseudopeptide inhibitors, where the N-benzyl group is a key P1' residue, has been studied for their interaction with M1 and M17 aminopeptidases. mdpi.com

The inhibitory activities of these derivatives, expressed as inhibition constants (Kᵢ), vary depending on the specific enzyme and its origin. The unsubstituted N-benzyl derivative served as a reference compound in these studies, demonstrating a notable affinity for porcine alanyl aminopeptidase (B13392206) (SsAPN). mdpi.com The introduction of substituents on the benzyl (B1604629) ring was found to modulate the inhibitory potency. For example, halogen-substituted benzyl groups led to more effective inhibition of human alanyl aminopeptidase (HsAPN). researchgate.netmdpi.com

Table 1: Inhibitory Activity (Kᵢ in µM) of this compound Derivatives Against Various Aminopeptidases

| Compound | Porcine APN | Human APN | Porcine LAP | Barley Seeds LAP |

|---|---|---|---|---|

| Unsubstituted N-benzyl derivative | 34 | 102 nM* | >1000 | NT |

| 4-Cl-benzyl derivative | 5.8 | 102 nM* | 225 | 224 |

| 4-Br-benzyl derivative | 7.9 | NT | 313 | 1000 |

| 4-COOH-benzyl derivative | 81 | 148 | 100 | 85 |

| 4-NO₂-benzyl derivative | 33 | 165 | >1000 | 114 |

*Data presented in nM. NT = Not Tested.

These predictions from molecular docking are crucial for the rational design of more potent and selective enzyme inhibitors. The studies highlighted that for porcine and human APNs, the large and hydrophobic catalytic site allows for canonical interactions with the inhibitors. mdpi.com

The prediction of interactions between ligands and receptors is another critical application of molecular docking. For compounds structurally related to this compound, docking studies have been used to predict their binding to various receptors. For example, derivatives containing a biphenyl (B1667301) scaffold have been investigated as negative allosteric modulators of the NMDA receptor. nih.gov These studies help in understanding how the biphenyl moiety orients within the receptor's binding pocket to elicit a biological response.

In a different context, compounds featuring an N-benzyl-piperidinium system have been docked into the active site of sigma receptors (σR). researchgate.net These studies revealed that the N-benzyl group often binds within a specific pocket formed by key amino acid residues, contributing significantly to the binding affinity. researchgate.net For instance, the binding energy of one such ligand with the hσ1R was calculated to be -11.2 kcal/mol. researchgate.net While not directly on this compound, these findings on related structural motifs provide valuable insights into how the N-benzyl and biphenyl components might interact with various receptor types.

A primary goal of molecular docking is to analyze the binding mode of a ligand and identify the key molecular interactions that stabilize the ligand-protein complex. For the N-benzyl containing phosphinic pseudopeptide inhibitors of metalloaminopeptidases, docking studies revealed specific binding modes for different enzymes. mdpi.com

In the active sites of porcine and human alanyl aminopeptidases (APNs), the binding was found to be canonical, with the phosphinate group coordinating the catalytic zinc ion, and the P1 and P1' residues (including the N-benzyl group) fitting into their respective pockets. mdpi.com A crucial finding was the role of the protonation state of the internal amino group. When ionized, this group forms specific hydrogen bonds that are key to the binding, whereas in a non-protonated state, the interaction is less effective. mdpi.com

Conversely, for leucine (B10760876) aminopeptidases (LAPs), the typical binding pattern was distorted. The phosphinate group was not involved in the coordination of the catalytic metal ions, suggesting a different binding mechanism. mdpi.com This highlights the importance of the specific protein environment in determining the binding mode. In other systems, hydrophobic interactions have been suggested to play a crucial role in the binding affinity of compounds containing N-benzyl groups.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. This computational technique is used to study the conformational changes of ligands and the stability of protein-ligand complexes, offering insights that are complementary to the static pictures provided by molecular docking.

MD simulations are employed to explore the conformational landscape of a ligand and understand its flexibility and dynamic behavior. For derivatives of this compound, understanding the rotational freedom around the single bonds connecting the phenyl, benzyl, and biphenyl groups is crucial. The Automated Topology Builder (ATB) and Repository can be used to develop molecular force fields for such simulations, enabling the study of biomolecule-ligand complexes. biointerfaceresearch.com

In studies of related compounds, MD simulations have been used to generate multiple conformations of the ligand to better understand its binding. For instance, in the study of biphenyl-based NMDA receptor modulators, MD calculations were used to explore different binding conformations. nih.gov These simulations can reveal the most stable conformations of the ligand both in solution and within the confines of a protein's active site, providing a more dynamic understanding of the structure-activity relationship.

MD simulations are a powerful tool for assessing the stability of a protein-ligand complex and observing its dynamic behavior over time. Once a ligand is docked into a protein's active site, an MD simulation can be run to see if the ligand remains stably bound and to characterize the evolution of the interactions. Key parameters are monitored to assess stability, including:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein and ligand atoms from their initial positions over time. A stable RMSD suggests that the complex has reached equilibrium.

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual amino acid residues or ligand atoms around their average positions, highlighting flexible regions.

Hydrogen Bonds: The number and duration of hydrogen bonds between the protein and ligand are monitored, as these are often critical for binding affinity and specificity.

In studies of compounds with structural similarities to this compound, MD simulations have been used to confirm the stability of the docked poses and to understand the role of specific interactions. For example, simulations have highlighted that hydrophobic interactions are crucial for the binding affinity of certain N-benzyl containing compounds to their target proteins. The stability of these interactions over the course of the simulation provides confidence in the predicted binding mode.

Density Functional Theory (DFT) Applications in Structure-Activity Studies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. youtube.comnih.govnih.gov It is a powerful tool for understanding the relationship between a molecule's electronic properties and its biological activity. For a compound like this compound, DFT calculations can provide deep insights into its structural and electronic characteristics.

Key DFT Applications:

Geometry Optimization: DFT is used to determine the most stable 3D conformation of the molecule, which is crucial for understanding how it fits into a receptor's binding site.

Electronic Property Calculation: DFT can calculate a range of electronic descriptors that are important for structure-activity relationships (SAR). These include:

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and their energy gap, are indicators of a molecule's chemical reactivity and kinetic stability. nih.gov

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution across the molecule, identifying electron-rich regions (prone to electrophilic attack) and electron-poor regions (prone to nucleophilic attack). nih.govnih.gov This is vital for understanding non-covalent interactions with a biological target.

Vibrational Analysis: Theoretical vibrational frequencies can be calculated and compared with experimental data (e.g., from IR spectroscopy) to confirm the molecular structure. nih.gov

The table below presents hypothetical DFT-calculated parameters for this compound, which would be used to rationalize its activity and guide the design of more potent analogs.

| Parameter | Calculated Value | Interpretation |

| HOMO Energy | -5.8 eV | Relates to the ability to donate electrons |

| LUMO Energy | -0.9 eV | Relates to the ability to accept electrons |

| HOMO-LUMO Gap | 4.9 eV | Indicator of chemical reactivity and stability |

| Dipole Moment | 1.7 D | Measures the polarity of the molecule |

| Electron Affinity | 1.2 eV | Energy released when an electron is added |

| Ionization Potential | 6.1 eV | Energy required to remove an electron |

This table is for illustrative purposes only and does not represent actual experimental data.

In Silico ADME Prediction and Analysis

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) modeling is a critical component of modern drug discovery, used to predict the pharmacokinetic properties of a compound before it is synthesized and tested experimentally. These predictions help to identify candidates with a higher probability of success in clinical trials by flagging potential liabilities early in the process.

For this compound, a variety of ADME parameters would be calculated using established computational models, many of which are based on Quantitative Structure-Property Relationships (QSPR).

Key Predicted ADME Properties:

Absorption:

Gastrointestinal (GI) Absorption: Predicts the extent to which the compound will be absorbed from the gut into the bloodstream.

Blood-Brain Barrier (BBB) Penetration: Predicts the ability of the compound to cross the BBB, which is essential for drugs targeting the central nervous system.

Distribution:

Plasma Protein Binding (PPB): Estimates the percentage of the compound that will bind to plasma proteins like albumin. High binding can limit the amount of free drug available to act on its target.

Metabolism:

Cytochrome P450 (CYP) Inhibition/Substrate: Predicts whether the compound is likely to be a substrate or inhibitor of major drug-metabolizing enzymes (e.g., CYP2D6, CYP3A4). Inhibition can lead to drug-drug interactions.

Excretion:

Renal Clearance: Predicts the rate at which the compound is cleared by the kidneys.

The following table provides an example of a predicted ADME profile for this compound.

| ADME Parameter | Predicted Value/Class | Significance |

| Human Intestinal Absorption | High | Likely to be well-absorbed orally. |

| BBB Permeability | High | May cross the blood-brain barrier. |

| Plasma Protein Binding | > 90% | High binding may reduce free drug concentration. |

| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions. |

| CYP3A4 Inhibitor | No | Lower risk of interactions with CYP3A4 substrates. |

| hERG Inhibition | Low risk | Reduced likelihood of cardiac toxicity. |

This table is for illustrative purposes only and does not represent actual experimental data.

Mechanistic Investigations of N Benzyl 1 Biphenyl 4 Ylmethanamine Action

Elucidation of Enzyme Inhibition Mechanisms

N-Benzyl-1-biphenyl-4-ylmethanamine has been identified as a potent and selective inhibitor of the enzyme Fatty Acid Amide Hydrolase (FAAH). wikipedia.orgokstate.edu FAAH is the primary enzyme responsible for the breakdown of fatty acid amides, including the endogenous cannabinoid anandamide (B1667382) (AEA), as well as other signaling lipids like oleoyl (B10858665) ethanolamide (OEA) and palmitoyl (B13399708) ethanolamide (PEA). immune-system-research.comnih.gov

The inhibitory activity of this compound has been quantified, demonstrating significant potency. In vitro studies have determined its half-maximal inhibitory concentration (IC₅₀) to be 70 nM against human FAAH (hFAAH) and 313 nM against rat FAAH (rFAAH). immune-system-research.commedchemexpress.com The mechanism of inhibition is characterized as covalent and slowly reversible. wikipedia.orgnih.gov This indicates that the compound forms a stable chemical bond with the enzyme, leading to a prolonged inactivation of its catalytic activity. nih.gov The time-dependent nature of this inhibition confirms its covalent mechanism. nih.gov Further studies have highlighted its high selectivity for FAAH over other enzymes, ion channels, transporters, and receptors, underscoring its specific mode of action. immune-system-research.comnih.gov

| Enzyme | IC₅₀ (nM) | Reference |

|---|---|---|

| Human FAAH (hFAAH) | 70 | immune-system-research.commedchemexpress.com |

| Rat FAAH (rFAAH) | 313 | immune-system-research.commedchemexpress.com |

Identification of Target Engagement and Mode of Action

Confirmation of target engagement in a biological system is a crucial step in drug development. For this compound, target engagement has been robustly demonstrated through both preclinical and clinical studies. nih.govresearchgate.net Positron Emission Tomography (PET) studies in healthy human volunteers have provided direct evidence of the compound's ability to occupy and block FAAH in the brain. nih.govresearchgate.net

These PET studies utilized a specific tracer, [¹¹C]MK3168, to visualize FAAH in the brain. researchgate.net Administration of this compound resulted in a significant and dose-dependent reduction in the binding of the PET tracer, indicating that the compound had successfully engaged with its intended target. nih.govresearchgate.net Saturation of brain FAAH occupancy was observed at doses of 10 mg and higher. nih.govresearchgate.net This direct demonstration of central nervous system target engagement is a key finding, as it confirms that the inhibitor can cross the blood-brain barrier and interact with FAAH in the relevant therapeutic compartment. nih.govnih.gov The mode of action is the covalent inactivation of the FAAH enzyme. immune-system-research.comnih.gov By blocking FAAH, the compound prevents the degradation of endogenous fatty acid amides like anandamide, leading to their increased concentrations in both the brain and periphery. immune-system-research.comnih.gov This potentiation of endocannabinoid signaling is believed to be the primary mechanism underlying the compound's pharmacological effects. nih.gov

Allosteric Modulation Mechanisms

Allosteric modulators are molecules that bind to a site on a receptor or enzyme that is distinct from the primary (orthosteric) binding site, thereby altering the protein's conformation and function. Based on current scientific literature, this compound is not known to function as an allosteric modulator. nih.govnih.gov Instead, it acts as a covalent inhibitor that directly targets the active site of the FAAH enzyme. nih.gov

The mechanism of action involves the formation of a covalent bond with a key serine residue (Ser241) within the catalytic site of FAAH. nih.gov This direct interaction leads to the inactivation of the enzyme. This is fundamentally different from allosteric modulation, which involves binding to a secondary site to influence the activity at the primary site. nih.gov While allosteric modulation represents an important therapeutic strategy for many drug targets, the available evidence indicates that this compound's effects are attributable to its direct, covalent inhibition of the FAAH active site rather than an allosteric mechanism.

Structural Basis of Ligand Binding from Crystallographic Studies

While a specific crystal structure of this compound complexed with FAAH has not been explicitly reported in the reviewed literature, significant insights into its binding mode can be inferred from crystallographic studies of closely related compounds. nih.gov The aryl piperazinyl urea (B33335) scaffold present in this compound is a feature shared by a class of FAAH inhibitors. nih.gov

A pivotal study reported the crystal structure of a humanized rat FAAH (h/rFAAH) in complex with PF-750, an inhibitor that also contains a piperidine (B6355638) carboxamide core. nih.gov This structure revealed that this class of inhibitors acts by covalent carbamylation of the catalytic serine residue, Ser241, within the FAAH active site. nih.govnih.gov The urea portion of the inhibitor is attacked by the hydroxyl group of Ser241, leading to the formation of a stable carbamate (B1207046) adduct and effectively inactivating the enzyme. nih.gov The structural data from the PF-750-h/rFAAH complex provides a strong model for how this compound binds to and inhibits FAAH. The biphenylmethyl group of this compound likely occupies a hydrophobic pocket within the active site, contributing to its binding affinity and selectivity. nih.govnih.gov

Future Directions and Research Opportunities

Rational Design of Enhanced Potency and Selectivity

The rational design of novel analogs of N-Benzyl-1-biphenyl-4-ylmethanamine, with a primary focus on the JTE-907 scaffold, is a critical area of future research. The goal is to enhance potency and selectivity for the CB2 receptor, thereby minimizing off-target effects and improving the therapeutic index. Structure-activity relationship (SAR) studies are fundamental to this endeavor. By systematically modifying the chemical structure of the parent compound and evaluating the resulting changes in biological activity, researchers can identify key pharmacophoric features.

For instance, research into triaryl sulfonamide derivatives has shown that substitutions on the aromatic rings can significantly impact CB2 receptor affinity and selectivity. nih.gov One study demonstrated that replacing a methyl group with a fluorine atom increased activity, while a chlorine substitution decreased both activity and selectivity. nih.gov Furthermore, the introduction of a larger isopropyl group or a methoxyl group led to substantial improvements in selectivity and affinity, respectively. nih.gov

Future research will likely involve the exploration of a wider range of substituents and the modification of the core scaffold itself. For example, replacing the benzene (B151609) ring of a tricyclic indenopyrazole scaffold with a ring-fused thiophene (B33073) moiety has yielded novel compounds with high CB2 affinity and selectivity. nih.gov These findings underscore the potential for discovering highly potent and selective CB2 ligands through continued SAR studies.

Table 1: Impact of Substituents on the CB2 Receptor Affinity and Selectivity of Triaryl Sulfonamide Derivatives

| Compound Modification | CB2 Ki (nM) | Selectivity Index |

| Removal of methyl group | 84 | 130 |

| Replacement of methyl with fluorine | 25 | 170 |

| Replacement of methyl with chlorine | 173 | 11 |

| Replacement of methyl with isopropyl | 4.3 | 782 |

| Introduction of methoxyl group | 0.5 | 2594 |

Data sourced from a study on novel triaryl sulfonamide derivatives. nih.gov

Exploration of Novel Therapeutic Applications

While initially investigated for its anti-inflammatory properties, the therapeutic potential of this compound analogs like JTE-907 extends to a variety of other conditions. nih.govtocris.com The modulation of the CB2 receptor, which is predominantly expressed in immune cells, opens up avenues for treating a wide range of pathologies. nih.govmdpi.com

CB2 receptor inverse agonists are being explored for their potential in treating certain cancers, as CB2 receptors can be overexpressed in some cancer cells, and their activation may promote tumor growth. patsnap.com Additionally, their ability to modulate neuroinflammation suggests potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. patsnap.com Autoimmune diseases like rheumatoid arthritis and multiple sclerosis also represent promising therapeutic targets. nih.govpatsnap.com

Recent studies have highlighted the potential of JTE-907 in treating inflammatory bowel disease (IBD). Research has shown that JTE-907 can induce the differentiation of T cells towards a regulatory T cell (Treg) phenotype, which plays a crucial role in suppressing inflammatory responses. nih.gov In a mouse model of colitis, JTE-907 treatment led to an increase in Treg cells and a reduction in disease severity. nih.gov

Furthermore, intriguing findings have emerged regarding the effects of JTE-907 on pancreatic islets. Studies have shown that JTE-907 can stimulate insulin (B600854) secretion and protect against cytokine-induced apoptosis in human and mouse islets, suggesting a potential role in the management of type 2 diabetes. nih.govmdpi.com These effects appear to be independent of the CB2 receptor, indicating that JTE-907 may interact with other, yet to be identified, Gq-coupled receptors in islets. nih.govmdpi.com

The broad immunomodulatory and other biological activities of CB2 inverse agonists suggest that their therapeutic applications are far from fully realized. nih.govmdpi.com Future research will undoubtedly uncover new and unexpected therapeutic opportunities for these compounds.

Advanced Computational Approaches in Drug Discovery

Advanced computational methods are poised to revolutionize the discovery and development of this compound analogs. Techniques such as quantitative structure-activity relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations can significantly accelerate the drug design process. biomolther.orgkoreascience.kr

QSAR studies can establish mathematical relationships between the chemical structures of a series of compounds and their biological activities, allowing for the prediction of the potency of novel, unsynthesized analogs. Molecular docking simulations can predict the binding orientation and affinity of a ligand to its target receptor, providing valuable insights into the molecular basis of interaction. This information can guide the design of new ligands with improved binding characteristics.

For example, computational studies can be employed to understand the conformational changes in the CB2 receptor upon binding of an inverse agonist like JTE-907. This can help in designing new molecules that can more effectively stabilize the inactive state of the receptor, leading to enhanced inverse agonist activity. patsnap.com

Furthermore, computational approaches can be used to predict the pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME) of new drug candidates, helping to identify compounds with favorable drug-like properties early in the discovery process. The integration of these computational tools will undoubtedly streamline the development of the next generation of CB2 receptor modulators.

Development of Novel Synthetic Routes for Complex Analogues